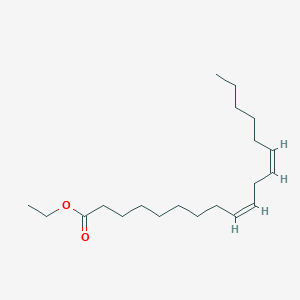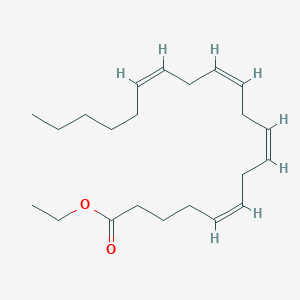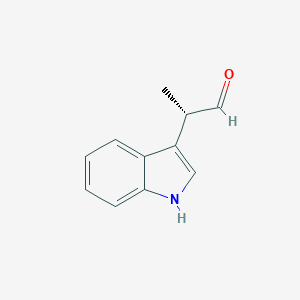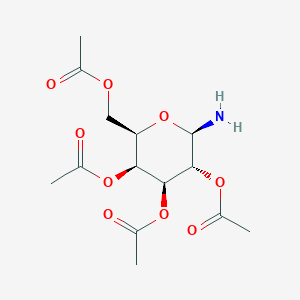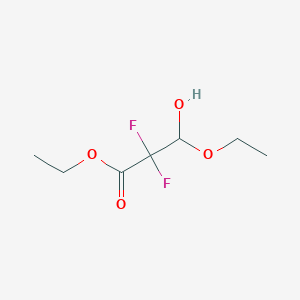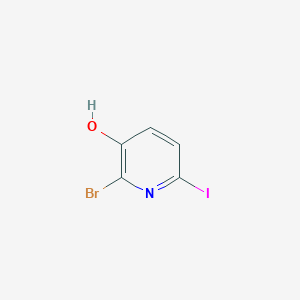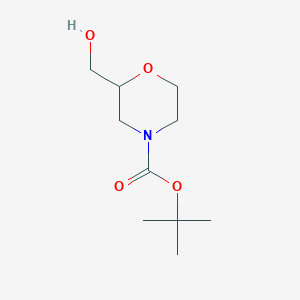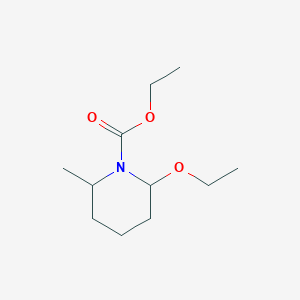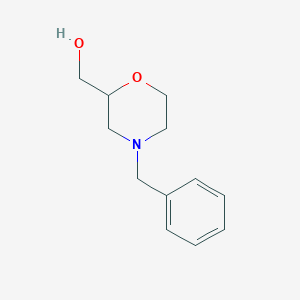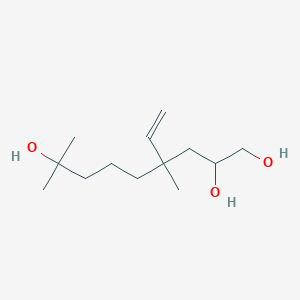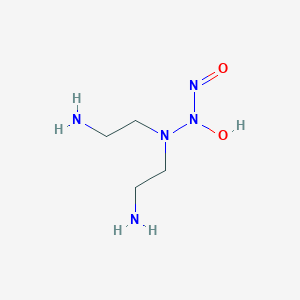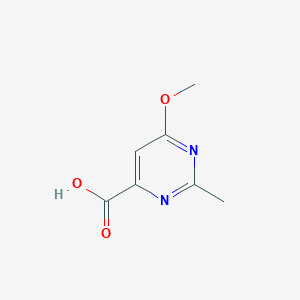
6-Methoxy-2-methylpyrimidine-4-carboxylic acid
Vue d'ensemble
Description
6-Methoxy-2-methylpyrimidine-4-carboxylic acid is a chemical compound that belongs to the pyrimidine family. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In
Mécanisme D'action
The mechanism of action of 6-Methoxy-2-methylpyrimidine-4-carboxylic acid is not fully understood. However, studies have shown that this compound exhibits its antitumor activity through the inhibition of DNA synthesis and cell proliferation. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In antiviral activity, 6-Methoxy-2-methylpyrimidine-4-carboxylic acid inhibits viral DNA synthesis by acting as a nucleoside analogue.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 6-Methoxy-2-methylpyrimidine-4-carboxylic acid have been extensively studied. It has been shown to exhibit low toxicity and good biocompatibility. Additionally, this compound has been shown to exhibit good solubility in water, making it suitable for use in aqueous solutions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-Methoxy-2-methylpyrimidine-4-carboxylic acid is its versatility. It can be used in various fields, including medicinal chemistry, material science, and agriculture. Additionally, this compound exhibits low toxicity and good biocompatibility, making it suitable for use in biological systems. However, one of the limitations of this compound is its relatively low yield during synthesis, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for the research of 6-Methoxy-2-methylpyrimidine-4-carboxylic acid. One potential direction is the synthesis of derivatives of this compound to enhance its activity and selectivity. Additionally, further studies can be conducted to elucidate the mechanism of action of this compound and its potential applications in other fields. Finally, the development of more efficient synthesis methods can increase the availability of this compound for research purposes.
Conclusion:
In conclusion, 6-Methoxy-2-methylpyrimidine-4-carboxylic acid is a versatile compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area can lead to the development of new drugs, materials, and agricultural products.
Applications De Recherche Scientifique
6-Methoxy-2-methylpyrimidine-4-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral properties. Additionally, this compound has been used as a building block in the synthesis of various pharmaceuticals, including antiviral drugs such as Acyclovir. In material science, 6-Methoxy-2-methylpyrimidine-4-carboxylic acid has been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In agriculture, this compound has been used as a plant growth regulator to enhance crop yield.
Propriétés
Numéro CAS |
136518-04-2 |
|---|---|
Nom du produit |
6-Methoxy-2-methylpyrimidine-4-carboxylic acid |
Formule moléculaire |
C7H8N2O3 |
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
6-methoxy-2-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c1-4-8-5(7(10)11)3-6(9-4)12-2/h3H,1-2H3,(H,10,11) |
Clé InChI |
FCCBFMJPSZQKJK-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC(=N1)OC)C(=O)O |
SMILES canonique |
CC1=NC(=CC(=N1)OC)C(=O)O |
Synonymes |
4-Pyrimidinecarboxylicacid,6-methoxy-2-methyl-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B142170.png)
